4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
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Overview
Description
4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with morpholinosulfonyl and pyrimidinylpiperazinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the morpholinosulfonyl and pyrimidinylpiperazinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(morpholinosulfonyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide: shares structural similarities with other sulfonyl and benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O6S2/c29-21(19-3-5-20(6-4-19)36(32,33)28-14-16-34-17-15-28)23-9-2-18-35(30,31)27-12-10-26(11-13-27)22-24-7-1-8-25-22/h1,3-8H,2,9-18H2,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQHKMNGKPSHKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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